molecular formula C13H9BrF2OZn B14881995 2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide

2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide

Cat. No.: B14881995
M. Wt: 364.5 g/mol
InChI Key: RYWCESQACUSNEN-UHFFFAOYSA-M
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Description

2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’,5’-Difluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-[(2’,5’-Difluorophenoxy)methyl]bromobenzene+Zn2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide\text{2-[(2',5'-Difluorophenoxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{2-[(2',5'-Difluorophenoxy)methyl]phenylzinc bromide} 2-[(2’,5’-Difluorophenoxy)methyl]bromobenzene+Zn→2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled temperatures, and specialized equipment to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions due to its nucleophilic nature.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and a halide or pseudohalide as the electrophile. Typical conditions include the use of THF as the solvent and temperatures ranging from room temperature to reflux.

    Addition Reactions: These reactions often involve electrophiles such as carbonyl compounds, where the organozinc reagent adds to the electrophilic carbon.

Major Products

The major products formed from these reactions are typically biaryl compounds in the case of Negishi coupling and alcohols or ketones in the case of addition reactions.

Scientific Research Applications

2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drug candidates through the synthesis of novel compounds.

    Industry: Applied in the production of fine chemicals and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly nucleophilic. This nucleophilic center can then attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily those that can undergo nucleophilic substitution or addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-4-methoxyphenylzinc bromide
  • 4-(Trifluoromethoxy)phenylmagnesium bromide
  • 4-[(4-Morpholino)methyl]phenylzinc iodide

Uniqueness

2-[(2’,5’-Difluorophenoxy)methyl]phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of products that can be synthesized.

Properties

Molecular Formula

C13H9BrF2OZn

Molecular Weight

364.5 g/mol

IUPAC Name

bromozinc(1+);1,4-difluoro-2-(phenylmethoxy)benzene

InChI

InChI=1S/C13H9F2O.BrH.Zn/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;;/h1-4,6-8H,9H2;1H;/q-1;;+2/p-1

InChI Key

RYWCESQACUSNEN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C([C-]=C1)COC2=C(C=CC(=C2)F)F.[Zn+]Br

Origin of Product

United States

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